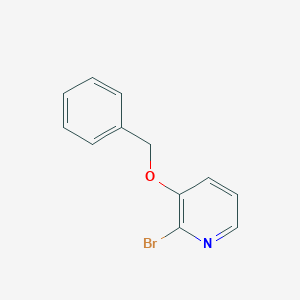

3-(Benzyloxy)-2-bromopyridine

Overview

Description

3-(Benzyloxy)-2-bromopyridine is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The benzyloxy group in this compound is an activating group towards free radical attack .

Scientific Research Applications

Synthesis and Chemical Reactions

- 3-(Benzyloxy)-2-bromopyridine and similar brominated electron-deficient arenes are used in palladium-catalyzed coupling reactions. Such reactions are essential in the synthesis of chiral amines, where they aid in creating quaternary stereogenic centers with high enantioselectivity (Clayden & Hennecke, 2008).

- Brominated pyridines, including this compound, are utilized in the synthesis of various organic compounds like piperazines and piperidines, which are significant in pharmaceutical research (Micouin et al., 1994).

- An improved protocol involving 3-bromopyridine shows its utility in preparing 3-pyridylboronic acid, a compound valuable in the synthesis of arylboronic acids, which have widespread applications in organic synthesis and pharmaceuticals (Li et al., 2002).

Structural and Theoretical Studies

- The structure of 3-(Benzyloxy)-2-nitropyridine, closely related to this compound, has been investigated to understand molecular interactions and electron repulsions, crucial in theoretical chemistry and drug design (Sun et al., 2012).

Development of Novel Compounds and Pharmaceuticals

- Research into the synthesis of novel compounds often involves bromopyridines. For instance, studies on the BF3 directed lithiation of bromopyridines have provided insights into new synthetic routes and molecular structures, valuable for developing new pharmaceuticals (Dhau et al., 2013).

- This compound derivatives have been used as building blocks in synthesizing biologically active compounds, showcasing their role in drug discovery and agrochemical research (Verdelet et al., 2011).

Electrocatalytic Applications

- Bromopyridines have been used in electrochemical procedures, such as the carboxylation of 2-amino-5-bromopyridine with CO2, an innovative approach in green chemistry and sustainable practices (Feng et al., 2010).

Miscellaneous Uses

- Bromopyridines, similar to this compound, are used in creating new water-soluble phthalocyanines. These compounds, with their unique spectroscopic properties, have potential applications in materials science and photodynamic therapy (Tolbin & Tomilova, 2007).

Safety and Hazards

Mechanism of Action

Target of Action

3-(Benzyloxy)-2-bromopyridine is a complex organic compound that interacts with several targets. The primary targets of this compound are Leukotriene A-4 hydrolase and Mitogen-activated protein kinase 14 . These proteins play crucial roles in various biological processes, including inflammation and cell signaling.

Mode of Action

For instance, it may act as a nucleophile, competing with oxygen in certain reactions . This interaction can lead to the formation of an oxime, an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It is known that the compound can influence the oxidation state of attached atoms, converting electron-withdrawing functions into electron-donating amino and alkyl groups . This process can potentially affect various biochemical pathways, altering the normal functioning of cells.

Pharmacokinetics

It has been observed that the compound exhibits glucose-dependent insulin secretion in rats following intravenous administration . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by glucose levels in the body.

Result of Action

It is known that the compound can influence the oxidation state of attached atoms . This can potentially lead to changes in the structure and function of proteins, affecting cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds, such as antifungal azoles, in the environment can potentially interact with this compound, affecting its action . Furthermore, the compound’s action can be influenced by the physiological environment, such as glucose levels in the body .

properties

IUPAC Name |

2-bromo-3-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-12-11(7-4-8-14-12)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYSNKVYGLPCQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70444811 | |

| Record name | 3-(Benzyloxy)-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132330-98-4 | |

| Record name | 3-(Benzyloxy)-2-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70444811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

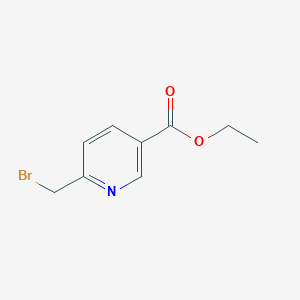

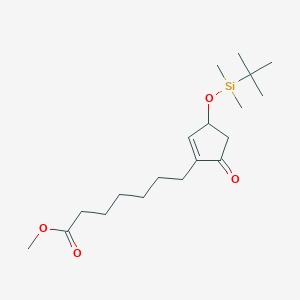

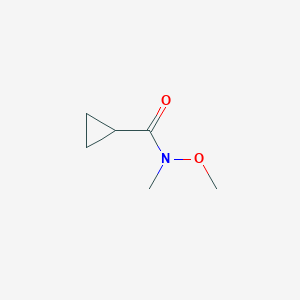

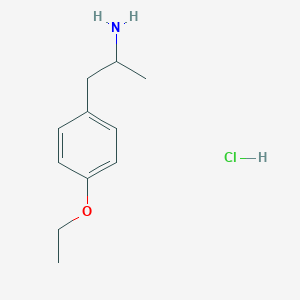

Synthesis routes and methods

Procedure details

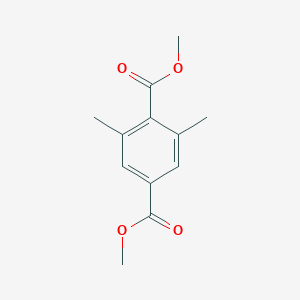

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B175348.png)